molecular formula C10H9BrN2OS B5814821 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol

4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol

Cat. No.: B5814821
M. Wt: 285.16 g/mol
InChI Key: YVNIFKOJTGUKGD-UHFFFAOYSA-N
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Description

4-Bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol is a compound that features a bromine atom, a thiazole ring, and a phenol group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol typically involves the reaction of 4-bromophenol with a thiazole derivative. One common method includes the use of 2-aminothiazole and formaldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The phenol group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    4-Bromophenol: A precursor in the synthesis of 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol.

    Thiazole: The parent compound of the thiazole ring system.

Uniqueness

This compound is unique due to the combination of a bromine atom, a thiazole ring, and a phenol group, which imparts it with distinct chemical and biological properties not found in simpler thiazole derivatives .

Properties

IUPAC Name

4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c11-8-1-2-9(14)7(5-8)6-13-10-12-3-4-15-10/h1-5,14H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNIFKOJTGUKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=NC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320182
Record name 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692265-15-9
Record name 4-bromo-2-[(1,3-thiazol-2-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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